molecular formula C17H18N6O B2516440 2-morpholino-N-(p-tolyl)pteridin-4-amine CAS No. 946289-42-5

2-morpholino-N-(p-tolyl)pteridin-4-amine

Cat. No.: B2516440
CAS No.: 946289-42-5
M. Wt: 322.372
InChI Key: KCKRTAIBQLMVEN-UHFFFAOYSA-N
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Description

2-morpholino-N-(p-tolyl)pteridin-4-amine is a heterocyclic compound that belongs to the pteridine family. Pteridines are bicyclic heterocyclic systems with two nitrogen atoms at positions 1 and 4 in ring A, and two nitrogen atoms at positions 1 and 3 in ring B

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-N-(p-tolyl)pteridin-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diaminopyrimidine with glyoxal to form the pteridine core . The morpholino and p-tolyl groups are then introduced through subsequent reactions, often involving nucleophilic substitution and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-morpholino-N-(p-tolyl)pteridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-morpholino-N-(p-tolyl)pteridin-4-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

N-(4-methylphenyl)-2-morpholin-4-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-12-2-4-13(5-3-12)20-16-14-15(19-7-6-18-14)21-17(22-16)23-8-10-24-11-9-23/h2-7H,8-11H2,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKRTAIBQLMVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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